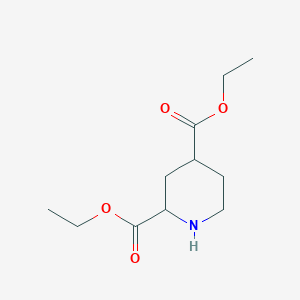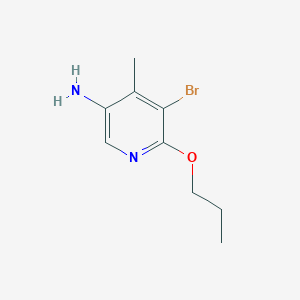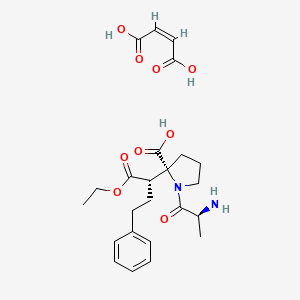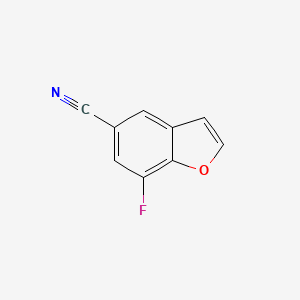
7-Fluoro-1-benzofuran-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-benzofuran-5-carbonitrile is a chemical compound that belongs to the benzofuran family. . The presence of a fluorine atom and a nitrile group in its structure makes this compound a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-benzofuran-5-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method is the free radical cyclization cascade, which is an effective way to construct complex benzofuran derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1-benzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-5-carboxylic acid derivatives, while reduction can produce benzofuran-5-amine derivatives.
Scientific Research Applications
7-Fluoro-1-benzofuran-5-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Fluoro-1-benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and nitrile group can enhance its binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit key enzymes involved in disease progression .
Comparison with Similar Compounds
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the fluorine and nitrile groups.
7-Fluoro-1-benzofuran-5-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.
5-Fluoro-2-benzofuran-1-carbonitrile: This is another fluorinated benzofuran derivative with a different substitution pattern.
Uniqueness: 7-Fluoro-1-benzofuran-5-carbonitrile is unique due to the specific positioning of the fluorine atom and nitrile group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H4FNO |
|---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
7-fluoro-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H4FNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H |
InChI Key |
NZFLPLSFZPPTND-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


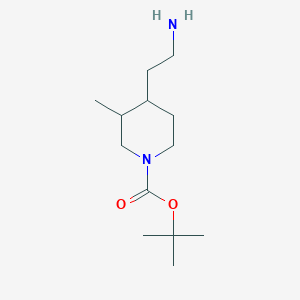
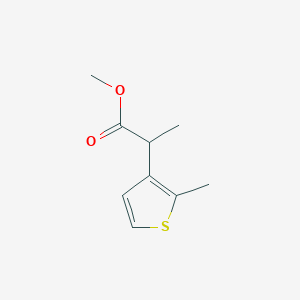
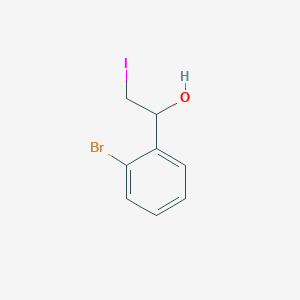

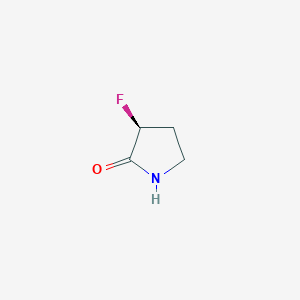
![4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane](/img/structure/B13062453.png)
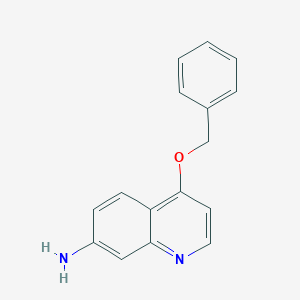
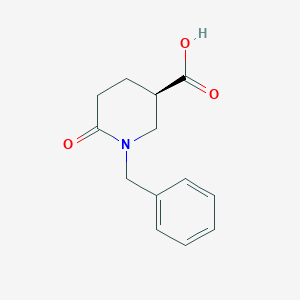
![{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062489.png)


